molecular formula C9H8F3N3O B12108272 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B12108272
M. Wt: 231.17 g/mol
InChI Key: NUXIDGHXQBJNAU-UHFFFAOYSA-N
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Description

    3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.

  • It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
  • The compound exhibits interesting pharmacological properties and has applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

    • Industrial Production Methods :
      • Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactivity :
      • 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
      • Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
      • Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
    • Major Products :
      • The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of derivatives of quinazolinone compounds, including 3-amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

    Anticancer Activity

    The compound has been investigated for its anticancer properties. A study synthesized various derivatives that were tested against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that several compounds exhibited IC50 values in the range of 1.9 to 7.52 µg/ml, demonstrating promising antiproliferative activity . The presence of the trifluoromethyl group appears to enhance the biological activity of these compounds.

    Case Study 1: Antimicrobial Screening

    A comprehensive screening of synthesized quinazolinone derivatives was conducted to evaluate their antimicrobial efficacy. Among the tested compounds, those similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced activity against resistant strains .

    Case Study 2: Anticancer Evaluation

    In another study focused on anticancer activity, a series of quinazolinone derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the core structure significantly improved efficacy against specific cancer types, indicating the potential for developing targeted cancer therapies based on this scaffold .

    Summary of Findings

    Application Activity MIC/IC50 Values References
    AntimicrobialEffective against M. smegmatis, P. aeruginosaMIC = 6.25 µg/ml ,
    AnticancerInhibitory effects on HCT-116 and MCF-7 cellsIC50 = 1.9 - 7.52 µg/ml

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
      • 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
      • 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
    • Uniqueness :
      • The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.

    Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.

    Biological Activity

    3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS: 337458-69-2) is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials.

    • Molecular Formula : C9H8F3N3O
    • Molar Mass : 231.18 g/mol
    • Density : 1.436 g/cm³ (predicted)
    • pKa : 13.25 (predicted)

    Biological Activity Overview

    The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound.

    Anticancer Activity

    Recent research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

    Cell Line IC50 (μM) Reference
    MCF-7 (breast cancer)12.5
    A549 (lung cancer)15.0
    HCT116 (colon cancer)10.0

    The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, in a study assessing its effects on the HCT116 cell line, the compound was found to significantly inhibit cell proliferation and induce apoptotic markers such as caspase activation and PARP cleavage .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:

    Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
    Mycobacterium tuberculosis1.6
    Staphylococcus aureus8.0
    Escherichia coli16.0

    The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential for development as an anti-tuberculosis agent.

    Structure-Activity Relationship (SAR)

    The biological activity of quinazolinones is often influenced by their structural features. The trifluoromethyl group in this compound enhances lipophilicity and may improve cell membrane permeability, contributing to its cytotoxic effects . Variations in substituents at different positions on the quinazolinone ring can lead to significant changes in potency and selectivity.

    Case Studies

    • Anticancer Efficacy Study :
      A study conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
    • Antimycobacterial Activity :
      In a phenotypic screening against Mycobacterium tuberculosis, this compound showed promising results with low MIC values, suggesting it could be a lead candidate for further development in treating tuberculosis .

    Properties

    Molecular Formula

    C9H8F3N3O

    Molecular Weight

    231.17 g/mol

    IUPAC Name

    3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one

    InChI

    InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16)

    InChI Key

    NUXIDGHXQBJNAU-UHFFFAOYSA-N

    Canonical SMILES

    C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N

    Origin of Product

    United States

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